![molecular formula C22H27ClN4O4S B2836447 N-(3-chloro-4-methylphenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide CAS No. 1189647-80-0](/img/structure/B2836447.png)
N-(3-chloro-4-methylphenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methylphenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide is a useful research compound. Its molecular formula is C22H27ClN4O4S and its molecular weight is 478.99. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
A significant area of research for compounds related to N-(3-chloro-4-methylphenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide is their potential antitumor activities. For example, studies on related benzothiazepine derivatives demonstrate their role as potent farnesyltransferase inhibitors, showing promise in preclinical antitumor activity against various cancer models. These compounds, through specific structural modifications, have shown efficacy in cellular activities at nanomolar concentrations, leading to advancements into clinical trials for cancer treatment (Hunt et al., 2000).
Synthesis and Chemical Properties
Research on the synthesis and chemical properties of related 1,5-benzothiazepines includes efficient synthesis methods incorporating the sulfonyl group. These methods have been applied to produce novel compounds with diverse substituents, elucidating their structural characteristics through various analytical techniques (Chhakra et al., 2019). Such studies are crucial for understanding the fundamental chemical behaviors of these compounds and for developing new drugs with improved pharmacological profiles.
Antimicrobial Activity
Another research avenue involves evaluating the antimicrobial activities of benzothiazepine derivatives. Compounds structurally related to N-(3-chloro-4-methylphenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide have been synthesized and tested against various pathogens, showing significant antimicrobial properties. This includes studies on their efficacy against bacterial and fungal pathogens affecting agricultural crops, providing a basis for developing new antimicrobial agents (Vinaya et al., 2009).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(3-morpholin-4-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O4S/c23-19-5-3-17(4-6-19)16-25-22(28)18-7-10-26(11-8-18)21-20(2-1-9-24-21)32(29,30)27-12-14-31-15-13-27/h1-6,9,18H,7-8,10-16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXULWQZAKZJTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)Cl)C3=C(C=CC=N3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.